3-methanesulfonyl-N-methylaniline
Description
3-Methanesulfonyl-N-methylaniline is a substituted aniline derivative featuring a methanesulfonyl (-SO₂CH₃) group at the para position of the aromatic ring and a methyl (-CH₃) group attached to the nitrogen atom. This compound combines the electron-withdrawing sulfonyl moiety with the steric and electronic effects of the N-methyl substitution. Notably, commercial availability of 3-methanesulfonyl-N-methylaniline has been discontinued , indicating possible challenges in production or niche utility.
Properties
IUPAC Name |
N-methyl-3-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-7-4-3-5-8(6-7)12(2,10)11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBKMAGWFJGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-methanesulfonyl-N-methylaniline with structurally related aniline derivatives:
Structural and Functional Analysis
Electronic Effects :
- The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, which polarizes the aromatic ring and deactivates it toward electrophilic substitution. This contrasts with the electron-donating methylsulfanyl (-SCH₃) group in 3-(methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline , which enhances ring reactivity.
- N-Methylation (as in N-methylaniline ) reduces hydrogen-bonding capacity compared to primary anilines, affecting solubility and intermolecular interactions.
- The branched sulfonyl chain in 3-[(3-methylbutane)sulfonyl]aniline may offer unique solubility profiles in nonpolar solvents compared to linear analogs.
Synthetic Utility :
- N-Methylaniline’s role in nBu₄NI-catalyzed indole formylation highlights its utility as a formylating agent, a property likely absent in sulfonyl-substituted derivatives due to electronic deactivation.
- Copper-catalyzed methods for synthesizing 4-methanesulfonyl-N-(3-phenylpropyl)aniline suggest scalable routes for similar compounds, though adaptations for 3-methanesulfonyl-N-methylaniline are undocumented.
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